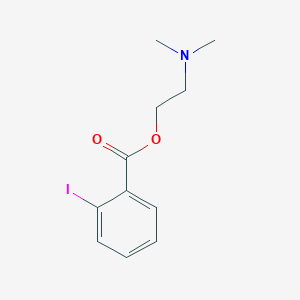![molecular formula C11H16N4O2 B295109 (2Z)-N-[3-(methylamino)propyl]-2-nitroso-2-(1H-pyridin-2-ylidene)acetamide](/img/structure/B295109.png)
(2Z)-N-[3-(methylamino)propyl]-2-nitroso-2-(1H-pyridin-2-ylidene)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z)-N-[3-(methylamino)propyl]-2-nitroso-2-(1H-pyridin-2-ylidene)acetamide, also known as MNPA, is a compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. The compound is a nitric oxide donor, which means it has the ability to release nitric oxide in the body, a molecule that plays an important role in various physiological processes.
Mechanism of Action
(2Z)-N-[3-(methylamino)propyl]-2-nitroso-2-(1H-pyridin-2-ylidene)acetamide is a nitric oxide donor, which means it releases nitric oxide in the body. Nitric oxide plays an important role in various physiological processes, including vasodilation, neurotransmission, and immune response. This compound releases nitric oxide through a process called S-nitrosation, which involves the transfer of a nitric oxide group to a thiol group on a protein.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of nitric oxide in the body, which can lead to vasodilation and improved blood flow. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
(2Z)-N-[3-(methylamino)propyl]-2-nitroso-2-(1H-pyridin-2-ylidene)acetamide has several advantages for lab experiments. It is a stable and easily synthesized compound, which makes it easy to work with in the lab. Additionally, it has been shown to have low toxicity, which makes it a safe compound to use in experiments. However, this compound has some limitations for lab experiments. It is a relatively new compound, and more research is needed to fully understand its potential as a therapeutic agent. Additionally, the mechanism of action of this compound is not fully understood, which makes it difficult to design experiments to investigate its effects.
Future Directions
There are several future directions for research on (2Z)-N-[3-(methylamino)propyl]-2-nitroso-2-(1H-pyridin-2-ylidene)acetamide. One area of research is the potential use of this compound in the treatment of cancer. This compound has been shown to have anti-cancer effects in various in vitro and in vivo studies, and more research is needed to fully understand its potential as a cancer therapy. Another area of research is the potential use of this compound in the treatment of neurodegenerative diseases. This compound has been shown to have neuroprotective effects in various studies, and more research is needed to investigate its potential as a therapy for diseases such as Alzheimer's and Parkinson's. Finally, more research is needed to fully understand the mechanism of action of this compound and how it interacts with various proteins in the body.
Synthesis Methods
(2Z)-N-[3-(methylamino)propyl]-2-nitroso-2-(1H-pyridin-2-ylidene)acetamide can be synthesized using a multi-step process. The first step involves the reaction of 2-pyridinecarboxaldehyde with methylamine to form 2-pyridinemethanamine. The second step involves the reaction of 2-pyridinemethanamine with 3-bromopropylamine to form (2-(3-aminopropyl)pyridine). The third step involves the reaction of (2-(3-aminopropyl)pyridine) with sodium nitrite to form (2-nitroso-2-(1H-pyridin-2-ylidene)acetamide). The final step involves the reaction of (2-nitroso-2-(1H-pyridin-2-ylidene)acetamide) with methylamine to form this compound.
Scientific Research Applications
(2Z)-N-[3-(methylamino)propyl]-2-nitroso-2-(1H-pyridin-2-ylidene)acetamide has been studied extensively for its potential as a therapeutic agent. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects. This compound has been used in various in vitro and in vivo studies to investigate its potential role in the treatment of various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases.
Properties
Molecular Formula |
C11H16N4O2 |
|---|---|
Molecular Weight |
236.27 g/mol |
IUPAC Name |
(2Z)-N-[3-(methylamino)propyl]-2-nitroso-2-(1H-pyridin-2-ylidene)acetamide |
InChI |
InChI=1S/C11H16N4O2/c1-12-6-4-8-14-11(16)10(15-17)9-5-2-3-7-13-9/h2-3,5,7,12-13H,4,6,8H2,1H3,(H,14,16)/b10-9- |
InChI Key |
KAYFZJIOUCTEHT-KTKRTIGZSA-N |
Isomeric SMILES |
CNCCCNC(=O)/C(=C/1\C=CC=CN1)/N=O |
SMILES |
CNCCCNC(=O)C(=C1C=CC=CN1)N=O |
Canonical SMILES |
CNCCCNC(=O)C(=C1C=CC=CN1)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(Dimethylamino)methyl]-5-methylphenyl dimethylcarbamate](/img/structure/B295029.png)











![2-[(Dimethylamino)methyl]-4-methoxyphenyl dimethylcarbamate](/img/structure/B295047.png)

